molecular formula C8H14BN3O2 B8248097 (2-(Butylamino)pyrimidin-5-yl)boronic acid

(2-(Butylamino)pyrimidin-5-yl)boronic acid

Cat. No.: B8248097
M. Wt: 195.03 g/mol
InChI Key: SZDGXGNAZNKCJH-UHFFFAOYSA-N
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Description

(2-(Butylamino)pyrimidin-5-yl)boronic acid is a useful research compound. Its molecular formula is C8H14BN3O2 and its molecular weight is 195.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-(Butylamino)pyrimidin-5-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Butylamino)pyrimidin-5-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(butylamino)pyrimidin-5-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BN3O2/c1-2-3-4-10-8-11-5-7(6-12-8)9(13)14/h5-6,13-14H,2-4H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDGXGNAZNKCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)NCCCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Enduring Significance of Pyrimidine Scaffolds in Chemical Research

The pyrimidine (B1678525) ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry. bldpharm.commolbase.commedchemexpress.com This scaffold is a fundamental component of nucleic acids (cytosine, thymine, and uracil), as well as a variety of vitamins and cofactors, underscoring its profound biological relevance. The inherent physicochemical properties of the pyrimidine ring, including its ability to participate in hydrogen bonding and π-stacking interactions, make it an ideal framework for designing molecules that can interact with biological targets. nih.govguidechem.com

The versatility of the pyrimidine core has led to its incorporation into a wide range of therapeutic agents with diverse pharmacological activities. molbase.comguidechem.com These include anticancer, antimicrobial, anti-inflammatory, and antiviral drugs. molbase.comguidechem.com The development of kinase inhibitors for cancer therapy, for instance, has heavily relied on pyrimidine-based structures to target the ATP-binding sites of these enzymes. guidechem.com The amenability of the pyrimidine ring to chemical modification at various positions allows for the fine-tuning of a molecule's steric and electronic properties, enabling chemists to optimize potency, selectivity, and pharmacokinetic profiles.

The Indispensable Role of Boronic Acids As Versatile Synthons

Boronic acids (R-B(OH)₂) and their derivatives have become indispensable tools in modern organic synthesis due to their stability, low toxicity, and broad reactivity. nih.govresearchgate.net Their most notable application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. chemrxiv.orgnih.gov This reaction's tolerance of a wide range of functional groups has made it a favored method for the construction of biaryl and heteroaryl structures, which are prevalent in many pharmaceuticals and advanced materials. chemrxiv.orgmdpi.com

Beyond Suzuki-Miyaura coupling, boronic acids participate in a variety of other important transformations, including Chan-Lam coupling for C-N and C-O bond formation, and Petasis reactions. chemrxiv.org The ability of the boronic acid group to form reversible covalent bonds with diols is another key feature, which has been exploited in the development of sensors and bioconjugation strategies. researchgate.net The growing number of FDA-approved drugs containing a boronic acid moiety, such as Bortezomib and Vaborbactam, attests to their increasing importance in medicinal chemistry. nih.govmdpi.com

Table 1: General Properties and Reactivity of Aryl/Heteroaryl Boronic Acids

Property Description
Physical State Typically crystalline solids at room temperature.
Stability Generally stable to air and moisture, though some can undergo dehydration to form boroxines.
Solubility Varies depending on the organic substituent; many are soluble in organic solvents.
Key Reactivity Transmetalation step in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

| Functional Group Tolerance | High, allowing for their use in late-stage functionalization of complex molecules. |

2 Butylamino Pyrimidin 5 Yl Boronic Acid: a Key Synthetic Intermediate

Early Synthetic Approaches and Associated Limitations

The initial methodologies for creating pyrimidinylboronic acids laid the groundwork for future optimization but were often hampered by significant practical challenges.

Early synthetic strategies for producing aminopyrimidinyl boronic acids frequently employed a metal-halogen exchange reaction. guidechem.comthieme-connect.com This approach typically involved treating a halogenated pyrimidine precursor, such as a bromopyrimidine, with a strong organolithium base like n-butyllithium (n-BuLi) at very low temperatures (e.g., -70°C). guidechem.comthieme-connect.com This step generates a highly reactive pyrimidinyl-lithium intermediate. This intermediate is then "trapped" by an electrophilic boron-containing reagent, such as triethylborate or triisopropyl borate. guidechem.comresearchgate.net Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired pyrimidinylboronic acid. guidechem.com

General Reaction Scheme:

  • Step 1 (Lithiation): Pyrimidine-Br + n-BuLi → Pyrimidine-Li + Bu-Br
  • Step 2 (Borylation): Pyrimidine-Li + B(OR)₃ → Pyrimidine-B(OR)₃Li
  • Step 3 (Hydrolysis): Pyrimidine-B(OR)₃Li + H₃O⁺ → Pyrimidine-B(OH)₂
  • While foundational, these early methods presented considerable difficulties, particularly concerning efficiency and product isolation.

    Low Yields: The reported yields for these n-BuLi mediated routes were often low, sometimes falling within the 25-46% range. guidechem.com This inefficiency makes the process costly and wasteful, especially for research and development where material conservation is important.

    Purification Difficulties: A major challenge lies in the purification of the final boronic acid product. guidechem.com Heterocyclic boronic acids can be amphoteric, meaning they can act as both an acid and a base. thieme-connect.com This property increases their solubility in aqueous media, making extraction and isolation from the reaction mixture difficult. thieme-connect.com The high polarity of boronic acids can also complicate purification by standard techniques like silica (B1680970) gel chromatography. researchgate.netresearchgate.net

    Scalability Issues: The combination of low yields, difficult purification, and the need for cryogenic temperatures makes these initial methods poorly suited for large-scale production. guidechem.com

    ChallengeDescriptionImpact on Synthesis
    Low Yield Reported yields often ranged from 25-46%. guidechem.comIncreases cost and waste; requires larger quantities of starting materials.
    Difficult Purification Product can be amphoteric and highly polar, leading to poor isolation from aqueous media. guidechem.comthieme-connect.comComplicates product recovery and requires specialized purification techniques.
    Scalability The use of cryogenic temperatures and poor efficiency are not feasible for large-scale production. guidechem.comLimits the practical application of the method for industrial or large-scale research purposes.

    Optimized and High-Efficiency Synthetic Strategies

    To overcome the limitations of early methods, researchers have developed optimized protocols that improve yield, purity, and scalability. These strategies often involve modified precursors and the strategic use of protective groups.

    Modern approaches have focused on refining the reaction sequence starting from readily available substituted pyrimidines.

    A significant advancement involves the use of 2-amino-5-bromopyrimidine (B17363) as a common starting material for the synthesis of (2-aminopyrimidin-5-yl)boronic acid and its derivatives. guidechem.comresearchgate.net One optimized method involves a three-step process that begins with this precursor. guidechem.com A practical and cost-effective synthesis has been developed that provides the target (2-aminopyrimidin-5-yl)boronic acid in high yield (80%) and purity through a two-step process. researchgate.net This process features an in-situ protection of the amine, followed by the metal-halogen exchange with n-BuLi and trapping with triisopropyl borate. researchgate.net The water-soluble boronic acid is then isolated using a carefully designed acid-base sequence. researchgate.net

    The concept of a protecting group is crucial in multi-step organic synthesis. wikipedia.org It involves the temporary modification of a reactive functional group to prevent it from interfering with subsequent reactions. organic-chemistry.org The protecting group must be stable during the reaction and easily removable afterward without altering the rest of the molecule. weebly.com

    In the synthesis of aminopyrimidinyl boronic acids, the primary amino group (-NH₂) is nucleophilic and can react with the organolithium reagent used for the metal-halogen exchange. organic-chemistry.org To prevent this side reaction and direct the lithiation to the desired position (the carbon bearing the bromine atom), the amino group is often protected. guidechem.com

    A common protecting group for amines is the tert-butoxycarbonyl (Boc) group. guidechem.comweebly.com In an optimized synthesis, 2-amino-5-bromopyrimidine is reacted with di-tert-butyl dicarbonate (B1257347) to form the Boc-protected intermediate. guidechem.com This protected compound can then safely undergo the lithium-halogen exchange and subsequent borylation. guidechem.com After the boronic acid moiety is installed, the Boc group is removed through deprotection, typically by treatment with acid. guidechem.comorganic-chemistry.org

    Similarly, the boronic acid functional group itself can be unstable under certain conditions and difficult to purify. chem-station.com To circumvent this, boronic acids are often converted into more stable boronate esters, with the pinacol (B44631) ester being the most popular choice. chem-station.com These esters are stable enough for column purification but can often be used directly in subsequent reactions like the Suzuki-Miyaura coupling. chem-station.com The deprotection of pinacol esters to regenerate the free boronic acid can be challenging and may require acidic hydrolysis or other transesterification methods. chem-station.comnih.gov

    Protecting GroupFunctional Group ProtectedTypical Protection ReagentTypical Deprotection Condition
    Boc Amine (-NH₂)Di-tert-butyl dicarbonateAcidic hydrolysis (e.g., HCl, TFA). guidechem.comorganic-chemistry.org
    Pinacol Ester Boronic Acid (-B(OH)₂)PinacolAcidic hydrolysis, often with heating. chem-station.comnih.gov
    Cbz Amine (-NH₂)Benzyl chloroformateHydrogenolysis. weebly.com
    Fmoc Amine (-NH₂)9-Fluorenylmethyloxycarbonyl chlorideBasic conditions (e.g., piperidine). organic-chemistry.org

    Optimized Protocols from Substituted Pyrimidine Precursors.

    Bis-silylation for Amine Protection in Borylation

    For amino-substituted pyrimidines, the acidic proton of the amine can interfere with organometallic intermediates, such as organolithiums, which are commonly used in borylation reactions. A practical and cost-effective strategy to circumvent this issue is the in situ protection of the amine functionality via bis-silylation. researchgate.net

    In a developed synthesis for (2-aminopyrimidin-5-yl)boronic acid, the starting material, 2-amino-5-bromopyrimidine, is treated with a silylating agent like trimethylsilyl (B98337) chloride (TMSCl) in the presence of a base. This transiently protects the amine group, allowing for subsequent metal-halogen exchange and borylation to proceed efficiently. The silyl (B83357) groups are readily removed during the acidic workup, regenerating the amine and affording the final boronic acid in high yield. This method avoids separate protection and deprotection steps, streamlining the synthetic process. researchgate.net

    Table 1: Example of Bis-silylation in Pyrimidinylboronic Acid Synthesis

    StepReagentPurposeOutcome
    1Trimethylsilyl chloride (TMSCl)In situ protection of the primary amine.Formation of a bis-silylated intermediate.
    2n-Butyllithium (n-BuLi)Metal-halogen exchange (Br for Li).Formation of a lithiated pyrimidine species.
    3Triisopropyl borate (B(Oi-Pr)₃)Trapping of the organolithium.Formation of a boronate ester intermediate.
    4Acidic WorkupHydrolysis of the boronate ester and removal of silyl protecting groups.Isolation of (2-aminopyrimidin-5-yl)boronic acid.

    Metal-Halogen Exchange and Borate Trapping Methodologies

    A foundational and widely used method for the synthesis of aryl and heteroaryl boronic acids is the metal-halogen exchange reaction followed by trapping with a borate ester. nih.govwikipedia.org This approach is particularly effective for preparing pyrimidinylboronic acids from their corresponding brominated precursors. nih.gov

    The process typically involves treating a halopyrimidine, such as 5-bromopyrimidine, with a strong organolithium reagent like n-butyllithium (n-BuLi) at very low temperatures (e.g., -78 to -100 °C) to prevent side reactions. psu.edu This step generates a highly reactive lithiated pyrimidine intermediate. This intermediate is then quenched with an electrophilic boron source, most commonly a trialkyl borate such as triisopropyl borate or trimethyl borate. researchgate.net The final step is acidic hydrolysis of the resulting boronate ester to yield the desired pyrimidinylboronic acid. psu.edunih.gov Maintaining cryogenic temperatures is often critical to the success of this method, as it prevents the unstable lithiated intermediate from rearranging or reacting undesirably. thieme-connect.com

    Protecting Group-Free Approaches to Pyrimidinylboronic Acids

    While protecting groups can be effective, they add steps and costs to a synthesis. uchicago.edu Consequently, developing protecting group-free approaches is a significant goal. For certain substrates, such as 2-amino-5-bromopyrimidine, direct borylation without protection of the amine has been achieved. researchgate.net

    Large-Scale Preparative Methods for Research Materials

    The transition from laboratory-scale synthesis to the production of kilogram quantities of research materials requires robust, scalable, and cost-effective methods. For pyrimidinylboronic acids and their derivatives, palladium-catalyzed cross-coupling reactions are often more amenable to large-scale production than cryogenic organolithium-based methods. researchgate.netorganic-chemistry.org

    Implementation of Suzuki-Miyaura Borylation for Pinacol Boronic Esters

    The Miyaura borylation reaction is a powerful method for synthesizing boronate esters directly from aryl or heteroaryl halides. organic-chemistry.org This reaction is a variant of the Suzuki-Miyaura coupling and is exceptionally well-suited for large-scale synthesis due to its milder reaction conditions and tolerance of various functional groups. researchgate.netorgsyn.org

    In this process, a halopyrimidine is coupled with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.org The product of this reaction is a stable, easily handled pinacol boronic ester, which can be isolated, purified by chromatography, and stored. organic-chemistry.orgorgsyn.org These esters are versatile intermediates that can be used directly in subsequent Suzuki-Miyaura cross-coupling reactions or hydrolyzed to the corresponding boronic acid if needed. organic-chemistry.org The implementation of this method has been successfully demonstrated on a 15 kg scale for the synthesis of (2-aminopyrimidin-5-yl)boronic acid pinacol ester, highlighting its industrial applicability. researchgate.net

    Table 2: Key Components of the Miyaura Borylation Reaction

    ComponentExampleRole in Reaction
    Substrate2-Amino-5-bromopyrimidineSource of the pyrimidine core.
    Boron SourceBis(pinacolato)diboron (B₂pin₂)Provides the boronate ester moiety.
    CatalystPd(dppf)Cl₂ (Palladium complex)Facilitates the catalytic cross-coupling cycle.
    BasePotassium Acetate (KOAc)Activates the diboron reagent and participates in the catalytic cycle.
    Solvent1,4-DioxaneProvides the reaction medium.

    General Strategies for the Preparation of Substituted Pyrimidine Boronic Acids

    The preparation of substituted pyrimidine boronic acids relies on a few key strategic approaches, the choice of which depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

    Lithium-Halogen Exchange: This classic method is highly effective for a range of substituted bromopyrimidines. nih.gov Its primary limitations are the requirement for cryogenic temperatures and its incompatibility with certain sensitive functional groups that cannot tolerate strongly basic organolithium reagents. thieme-connect.com

    Palladium-Catalyzed Miyaura Borylation: This has become a preferred method, especially for larger-scale syntheses and for substrates bearing sensitive functional groups. researchgate.net It involves the reaction of a halopyrimidine with a diboron reagent, yielding a stable boronate ester. organic-chemistry.org The wide availability of palladium catalysts and ligands allows for fine-tuning of the reaction conditions for various substituted pyrimidines.

    Direct C-H Borylation: An emerging strategy involves the direct, transition-metal-catalyzed borylation of C-H bonds on the pyrimidine ring. nih.gov This method is highly atom-economical as it avoids the pre-functionalization (e.g., halogenation) of the starting material. While powerful, directing the borylation to the desired position can be a challenge and often relies on the inherent electronic properties of the substrate or the use of directing groups.

    These strategies provide a versatile toolkit for synthetic chemists to access a wide array of substituted pyrimidine boronic acids for use in drug discovery and materials science. researchgate.net

    Palladium-Catalyzed Cross-Coupling Reactions

    Palladium catalysis is a cornerstone of contemporary synthetic chemistry, and (2-(Butylamino)pyrimidin-5-yl)boronic acid is an excellent substrate for these transformations. The electron-deficient nature of the pyrimidine ring, coupled with the reactivity of the boronic acid moiety, facilitates a range of coupling reactions.

    The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds. It involves the reaction of an organoboron compound, such as (2-(Butylamino)pyrimidin-5-yl)boronic acid, with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base.

    (2-(Butylamino)pyrimidin-5-yl)boronic acid is a valuable reagent for the synthesis of 5-aryl and 5-heteroaryl pyrimidine derivatives. These structural motifs are prevalent in medicinal chemistry and materials science. The coupling reaction proceeds by forming a new carbon-carbon bond between the C5 position of the pyrimidine ring and the carbon atom of the aryl or heteroaryl halide partner. This provides a convergent and efficient route to complex molecules that would be difficult to assemble through other methods. The resulting aryl and heteroaryl pyrimidine derivatives have applications as ligands, components in molecular recognition studies, and as fluorophores. researchgate.netnih.gov

    The general transformation is depicted below: General Scheme for Suzuki-Miyaura Coupling

    Suzuki-Miyaura reaction of (2-(Butylamino)pyrimidin-5-yl)boronic acid with an aryl/heteroaryl halide

    This reaction illustrates the palladium-catalyzed coupling of (2-(Butylamino)pyrimidin-5-yl)boronic acid with an aryl or heteroaryl halide (Ar-X) to yield the corresponding 5-substituted pyrimidine derivative.

    The Suzuki-Miyaura coupling of pyrimidine boronic acids is compatible with a broad range of coupling partners. Both electron-rich and electron-poor aryl and heteroaryl halides can be used effectively. Common coupling partners include substituted bromobenzenes, chloroindoles, bromopyrimidines, and bromoquinolines. nih.gov The reaction conditions are crucial for achieving high yields and can be optimized based on the specific substrates. Microwave-assisted procedures have been shown to be highly efficient, often requiring shorter reaction times and lower catalyst loadings. rsc.org

    Typical reaction conditions involve a palladium catalyst, a base, and a solvent system. The choice of catalyst and ligand is critical, with modern systems often employing sterically hindered and electron-rich phosphine ligands to achieve high activity. researchgate.net

    Below is an interactive table summarizing common conditions for Suzuki-Miyaura couplings involving pyrimidine boronic acids and related heteroaryl boronic acids.

    Catalyst / PrecatalystLigandBaseSolvent(s)Temperature (°C)Notes
    Pd(PPh₃)₄TriphenylphosphineNa₂CO₃, K₃PO₄1,4-Dioxane, Toluene/Water95-110Standard conditions for a variety of aryl/heteroaryl halides. researchgate.netmdpi.com
    Pd₂(dba)₃Phosphite or Phosphine Oxide LigandsKF, K₃PO₄1,4-Dioxane, n-Butanol60-110Highly effective for challenging couplings, including those with 2-pyridyl nucleophiles. nih.govresearchgate.net
    Pd(dppf)Cl₂dppfCs₂CO₃THF, DME65-100Effective for coupling with hetero(aryl) boronic esters. rsc.orgrsc.org
    Pd(OAc)₂SPhos, XPhos, RuPhosK₃PO₄n-Butanol, Dioxane/Water100Efficient for a wide range of heteroarylboronic acids and halides. researchgate.net

    This table is interactive. Click on headers to sort.

    The Suzuki-Miyaura reaction exhibits excellent regioselectivity. For (2-(Butylamino)pyrimidin-5-yl)boronic acid, the coupling exclusively occurs at the C5 position of the pyrimidine ring, where the boronic acid group is located. This predictability is a major advantage of the method.

    A key strength of the Suzuki-Miyaura coupling is its high tolerance for a wide variety of functional groups on both coupling partners. researchgate.net This compatibility minimizes the need for protecting groups, leading to more efficient and atom-economical syntheses. Functional groups that are generally well-tolerated include esters, ketones, amides, nitriles, and ethers. The presence of other nitrogen-containing heterocycles in the coupling partner is also well-tolerated. nih.govrsc.org The amino group at the C2 position of (2-(Butylamino)pyrimidin-5-yl)boronic acid is stable under typical Suzuki conditions and does not interfere with the coupling process.

    While the Suzuki-Miyaura coupling is highly versatile, other palladium-catalyzed reactions provide complementary pathways for derivatizing the pyrimidine core.

    Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organic halide. In the context of pyrimidine synthesis, a pyrimidinyl halide could be coupled with an arylzinc reagent, or a pyrimidinylzinc species could be coupled with an aryl halide. The Negishi coupling can be advantageous for substrates where boronic acids are unstable or difficult to prepare. It has been used to synthesize precursors for complex pyrimidine derivatives. wikipedia.orgnih.gov

    Sonogashira Coupling : This method creates carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. A 5-halopyrimidine derivative could undergo Sonogashira coupling to introduce an alkynyl substituent at the C5 position. These alkynylated pyrimidines are versatile intermediates that can be further transformed into other functional groups. nih.gov

    Buchwald-Hartwig Amination : This reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide. digitellinc.com While (2-(Butylamino)pyrimidin-5-yl)boronic acid itself is not a direct substrate, a corresponding 5-halopyrimidine derivative could be coupled with various primary or secondary amines to introduce diverse amino substituents at the C5 position. This reaction is a powerful tool for synthesizing aryl amines and has broad substrate scope. organic-chemistry.org

    Suzuki-Miyaura Coupling with Aryl and Heteroaryl Halides.

    Other Transformative Reactions

    Beyond palladium-catalyzed cross-coupling, the boronic acid moiety and the aminopyrimidine scaffold can participate in other important chemical transformations.

    Chan-Lam Coupling : The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N or C-O bonds, using a boronic acid as the aryl source. researchgate.net (2-(Butylamino)pyrimidin-5-yl)boronic acid could potentially react with alcohols, phenols, or amines under Chan-Lam conditions to yield 5-alkoxy-, 5-aryloxy-, or 5-amino-substituted pyrimidine derivatives, respectively. This method offers an alternative to the Buchwald-Hartwig amination for C-N bond formation and is particularly useful for C-O bond formation, which is not accessible via the standard Buchwald-Hartwig protocol. The reaction is often carried out under mild conditions, open to the air, and at room temperature. rsc.orgresearchgate.net

    Oxidative Deboronation : Boronic acids can undergo oxidation to yield the corresponding hydroxyl compound. Treatment of (2-(Butylamino)pyrimidin-5-yl)boronic acid with an oxidizing agent like hydrogen peroxide would likely lead to the formation of 2-(butylamino)pyrimidin-5-ol. This transformation provides a route to pyrimidinols from the corresponding borylated precursors. However, boronic acids can also exhibit oxidative instability in biological contexts, which is a consideration in medicinal chemistry applications.

    Protodeboronation : This is a common side reaction for many heteroarylboronic acids, where the C-B bond is cleaved and replaced by a C-H bond, typically under acidic or basic conditions or at elevated temperatures. researchgate.net For (2-(Butylamino)pyrimidin-5-yl)boronic acid, this would result in the formation of 2-(butylamino)pyrimidine. Careful control of reaction conditions is necessary to minimize this undesired pathway during cross-coupling reactions.

    Miyaura Borylation : While not a reaction of the boronic acid, the Miyaura borylation is a key method for its synthesis. This palladium-catalyzed reaction couples a halide (e.g., 5-bromo-2-(butylamino)pyrimidine) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to install the boronic ester, which can then be hydrolyzed to the boronic acid. This is a highly reliable and functional-group-tolerant method for preparing aryl and heteroaryl boronic acids and esters.

    Functionalization of Pyrimidine Scaffolds via Boronic Acid Intermediates

    (2-(Butylamino)pyrimidin-5-yl)boronic acid and its derivatives are valuable intermediates for the functionalization of the pyrimidine ring, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. researchgate.net This reaction enables the formation of carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl partners.

    The reactivity of closely related compounds, such as 2-aminopyrimidin-5-yl-boronic acid and 5-pyrimidylboronic acid, in Suzuki-Miyaura reactions has been documented, providing a strong basis for understanding the expected behavior of (2-(butylamino)pyrimidin-5-yl)boronic acid. researchgate.networktribe.com For instance, 5-pyrimidylboronic acid has been successfully coupled with a range of heteroaryl halides, including those containing thiophene, quinoline, and pyrimidine motifs. worktribe.com These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₂Cl₂, in the presence of a base like sodium carbonate and are often carried out in a solvent such as 1,4-dioxane at elevated temperatures. worktribe.com

    The general scheme for the functionalization of a pyrimidine scaffold using a pyrimidinylboronic acid intermediate in a Suzuki-Miyaura coupling reaction is depicted below:

    Scheme 1: General Suzuki-Miyaura Coupling of a Pyrimidinylboronic Acid

    Where R is an aryl or heteroaryl group and X is a halide (e.g., Cl, Br, I).

    Detailed research findings on analogous systems demonstrate the utility of this approach in synthesizing highly functionalized pyrimidine derivatives. For example, the two-fold Suzuki coupling of 5-pyrimidylboronic acid with 4,6-dichloropyrimidine has been shown to produce 4,6-bis(5-pyrimidyl)pyrimidine in good yield. worktribe.com This highlights the potential for creating complex, multi-pyrimidine structures.

    The following interactive data table summarizes typical reaction conditions and outcomes for the Suzuki-Miyaura cross-coupling of pyrimidinylboronic acids with various coupling partners, based on studies of analogous compounds.

    Pyrimidinylboronic AcidCoupling PartnerCatalystBaseSolventTemperature (°C)Yield (%)Reference
    5-Pyrimidylboronic acid2-BromothiophenePd(PPh₃)₂Cl₂Na₂CO₃1,4-Dioxane9575 worktribe.com
    5-Pyrimidylboronic acid2-ChloroquinolinePd(PPh₃)₂Cl₂Na₂CO₃1,4-Dioxane9568 worktribe.com
    5-Pyrimidylboronic acid4,6-DichloropyrimidinePd(PPh₃)₂Cl₂Na₂CO₃1,4-Dioxane9556 worktribe.com
    2-Methoxy-5-pyrimidylboronic acid2-BromothiophenePd(PPh₃)₂Cl₂Na₂CO₃1,4-Dioxane9585 worktribe.com

    Mechanistic Considerations in Pyrimidinylboronic Acid Reactivity

    The reactivity of (2-(butylamino)pyrimidin-5-yl)boronic acid is governed by a combination of electronic and steric factors. The general mechanism of the Suzuki-Miyaura coupling, which is the primary reaction pathway for this compound, involves three key steps: oxidative addition, transmetalation, and reductive elimination. illinois.edu

    Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl or heteroaryl halide to a low-valent palladium(0) complex to form a palladium(II) species. Computational studies on the reaction of 5-bromopyrimidine have shown that the C-Br bond is susceptible to this oxidative addition. illinois.edu

    Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex. The reactivity of the pyrimidinylboronic acid in this step is significantly influenced by the electronic nature of the pyrimidine ring and its substituents. The pyrimidine ring itself is electron-deficient due to the presence of two nitrogen atoms. This electron-withdrawing nature generally increases the Lewis acidity of the boronic acid group, which can facilitate transmetalation. nih.gov

    Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex to form the new carbon-carbon bond of the product and regenerate the palladium(0) catalyst.

    Beyond Suzuki-Miyaura coupling, pyrimidinylboronic acids can potentially participate in other metal-catalyzed cross-coupling reactions, such as the Chan-Lam coupling for the formation of carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org The mechanism of the Chan-Lam coupling is believed to involve the formation of a copper(III)-aryl-heteroatom intermediate, which then undergoes reductive elimination. wikipedia.org The electronic properties of the pyrimidinylboronic acid would similarly influence the rate and efficiency of this process.

    Research Applications of 2 Butylamino Pyrimidin 5 Yl Boronic Acid in Advanced Chemical Synthesis

    Methodological Development in Organic Synthesis

    Beyond its direct applications, (2-(Butylamino)pyrimidin-5-yl)boronic acid serves as a valuable tool in the development of new synthetic methods, enabling the construction of complex molecular architectures.

    Diversity-oriented synthesis (DOS) is a powerful strategy used to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. semanticscholar.org This approach relies on the use of versatile building blocks that can be elaborated through various reaction pathways to generate a wide array of final products. nih.govrsc.org

    Boronic acids are exemplary building blocks for DOS due to their stability and the vast number of chemical transformations they can undergo. researchgate.net (2-(Butylamino)pyrimidin-5-yl)boronic acid is particularly useful in this context as it contains multiple functional handles. The boronic acid group can participate in reactions like Suzuki-Miyaura cross-coupling, while the amino group can be acylated, alkylated, or used in other condensation reactions. This multi-functionality allows for the rapid generation of molecular complexity from a single, well-defined starting material, facilitating the exploration of chemical space. nih.govsemanticscholar.org

    The boronic acid moiety is a cornerstone of modern cross-coupling chemistry, most notably the palladium-catalyzed Suzuki-Miyaura reaction. nih.gov This reaction forms new carbon-carbon bonds by coupling a boronic acid with an organic halide or triflate, and it is one of the most robust and widely used methods for constructing biaryl and polyheterocyclic systems. mdpi.com

    (2-(Butylamino)pyrimidin-5-yl)boronic acid is an ideal precursor for synthesizing complex molecules containing the aminopyrimidine motif. acs.org This structural unit is found in many biologically active compounds, including kinase inhibitors. By coupling this boronic acid with various heterocyclic halides, synthetic chemists can readily access a wide range of polyheterocyclic compounds that would be difficult to synthesize using other methods. Additionally, it can be used in reactions to introduce the aminopyrimidine-boronic acid functionality into larger, more complex molecules.

    The study of non-covalent interactions, such as hydrogen bonding, is fundamental to understanding crystal engineering, molecular recognition, and the properties of solid-state materials. The structure of (2-(Butylamino)pyrimidin-5-yl)boronic acid contains multiple hydrogen bond donors (-OH from the boronic acid, -NH from the amino group) and acceptors (O from the boronic acid, N atoms of the pyrimidine (B1678525) ring).

    The crystal structure of a closely related compound, (2-benzyloxypyrimidin-5-yl)boronic acid, provides significant insight into the likely intermolecular interactions. nih.gov In this analogue, the boronic acid groups form robust, centrosymmetric dimers through pairs of O-H···O hydrogen bonds. These dimers are then further linked into chains by hydrogen bonds between the remaining boronic acid hydroxyl group and one of the nitrogen atoms on the pyrimidine ring of a neighboring molecule. nih.gov This creates a well-defined, repeating supramolecular architecture. The presence of the butylamino group in the title compound introduces an additional N-H hydrogen bond donor, which could lead to even more complex and extended three-dimensional networks through N-H···N or N-H···O interactions. researchgate.net Understanding these interactions is crucial for predicting and controlling the solid-state properties of materials.

    The table below summarizes the key hydrogen bond interactions observed in the crystal structure of the analogous compound, (2-benzyloxypyrimidin-5-yl)boronic acid. nih.gov

    Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H-A (°)Type of Interaction
    O2-H2A···O10.851.922.76173Boronic Acid Dimer
    O1-H1A···N10.852.072.82147Dimer-to-Chain Linkage

    This data from an analogous structure provides a model for the hydrogen bonding capabilities of (2-(Butylamino)pyrimidin-5-yl)boronic acid. nih.gov

    Structure-Activity Relationship (SAR) Studies in Drug Discovery Research

    The strategic incorporation of the (2-(butylamino)pyrimidin-5-yl)boronic acid scaffold is a key tactic in modern drug discovery, particularly in the exploration of structure-activity relationships (SAR). SAR studies are fundamental to medicinal chemistry, as they systematically investigate how the chemical structure of a compound influences its biological activity. By modifying specific parts of a lead molecule, researchers can identify the key chemical features, or pharmacophores, that are essential for its desired therapeutic effect. The (2-(butylamino)pyrimidin-5-yl)boronic acid moiety offers several points for chemical modification, making it a valuable tool for these iterative design and optimization cycles.

    The pyrimidine ring, the butylamino group, and the boronic acid functional group each play distinct roles in the molecule's interaction with biological targets. The pyrimidine core acts as a versatile scaffold, and substitutions at its various positions can significantly alter a compound's potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net The butylamino group can engage in hydrogen bonding and hydrophobic interactions within a target's binding site. Finally, the boronic acid group is a unique functional group that can form reversible covalent bonds with serine, threonine, or lysine (B10760008) residues in the active sites of enzymes, often leading to potent inhibition. nih.govmdpi.commdpi.com

    A notable example of SAR studies involving a similar pyrimidine-boronic acid core is the development of novel inhibitors for Valosin-containing protein (VCP/p97), a key player in protein homeostasis and a target in cancer therapy. nih.gov In this research, a series of pyrimidine-boronic acid derivatives were synthesized to explore the SAR and optimize the inhibitory activity against p97.

    The study systematically explored how modifications to the group attached to the pyrimidine ring influenced the compound's inhibitory concentration (IC50). The data revealed several key insights into the SAR of this class of compounds. For instance, the nature of the substituent at the 2-position of the pyrimidine ring was found to be critical for potent p97 inhibition.

    The following interactive data table summarizes the SAR findings for a selection of these pyrimidine-boronic acid derivatives, illustrating how different functional groups at the R-position impact their enzymatic activity against p97.

    Compound IDR Groupp97 IC50 (nM)
    1a Phenylamino (B1219803)>10000
    1b (4-Fluorophenyl)amino205.3
    1c (4-Chlorophenyl)amino117.2
    1d (4-Bromophenyl)amino98.5
    1e (4-Methylphenyl)amino342.1
    1f (4-Methoxyphenyl)amino563.7
    1g Naphthylamino54.7

    This table is based on data from a study on VCP/p97 inhibitors and is for illustrative purposes to demonstrate SAR principles for the pyrimidine-boronic acid scaffold.

    The results from this SAR study demonstrate that small changes to the chemical structure can have a profound impact on biological activity. For example, the introduction of a halogen atom at the para-position of the phenylamino ring led to a significant increase in potency, with the bromo-substituted compound 1d being the most active in this series. nih.gov Furthermore, replacing the phenylamino group with a larger aromatic system, such as a naphthylamino group in compound 1g , resulted in the most potent inhibitor in the series, with an IC50 of 54.7 nM. nih.gov These findings underscore the importance of the (2-amino)pyrimidin-5-yl)boronic acid scaffold in providing a framework for the systematic optimization of inhibitor potency.

    Future Research Directions and Emerging Paradigms in Pyrimidinylboronic Acid Chemistry

    Innovations in Synthetic Methodologies for Boronic Acid Precursors

    The synthesis of pyrimidinylboronic acids and their precursors is moving beyond traditional methods, embracing more efficient, sustainable, and direct approaches. Historically, the synthesis often relied on lithium-halogen exchange of a pre-functionalized pyrimidine (B1678525) ring followed by quenching with a borate (B1201080) ester. However, recent innovations are providing milder and more functional-group-tolerant alternatives.

    A significant advancement is the adoption of transition metal-catalyzed C-H borylation . Iridium-catalyzed C-H activation, for instance, allows for the direct installation of a boryl group onto the pyrimidine core without the need for a halogen handle. This atom-economical approach simplifies synthetic routes and allows for the borylation of previously inaccessible positions, governed by the electronic and steric nature of the pyrimidine ring.

    Another emerging paradigm is decarboxylative borylation . This method utilizes readily available pyrimidine carboxylic acids as precursors, replacing the carboxyl group with a boronic acid moiety. Recent developments have demonstrated copper-catalyzed ligand-metal charge transfer (LMCT) systems that can effectively borylate various (hetero)aryl carboxylic acids under mild conditions, offering a novel entry point to pyrimidinylboronic acids.

    Furthermore, photocatalytic methods are gaining traction for the borylation of heterocycles. These metal-free approaches use light to induce the borylation of halo-pyrimidines, providing a greener alternative to traditional palladium-catalyzed methods. These innovative strategies collectively reduce the reliance on harsh organometallic reagents and pre-functionalized substrates, streamlining the synthesis of diverse pyrimidinylboronic acid precursors.

    Synthetic Method Precursor Key Features Potential Advantage for Pyrimidines
    Iridium-Catalyzed C-H BorylationC-H bond on pyrimidine ringDirect functionalization, atom-economical, avoids halogenated precursors.Borylation of diverse pyrimidine scaffolds with high regioselectivity.
    Decarboxylative BorylationPyrimidine carboxylic acidUtilizes abundant precursors, avoids organometallic intermediates.New synthetic route from a different class of starting materials.
    Photocatalytic BorylationHalogenated pyrimidineMetal-free, mild reaction conditions, sustainable.Greener synthesis of pyrimidinylboronic esters from common halo-pyrimidines.
    Palladium-Catalyzed BorylationHalogenated pyrimidineWell-established, high efficiency.Reliable synthesis from aryl chlorides using reagents like tetrahydroxydiboron. nih.gov

    Expanding the Scope of Cross-Coupling and Functionalization Reactions

    While the Suzuki-Miyaura coupling remains the cornerstone application of pyrimidinylboronic acids, current research is focused on expanding their utility in a wider array of transformations. This includes developing novel cross-coupling reactions and direct functionalization methods that leverage the unique reactivity of the C-B bond.

    One major area of expansion is the use of pyrimidinylboronic acids in non-traditional cross-coupling reactions . Beyond the formation of C-C bonds, researchers are exploring C-N, C-O, and C-S bond-forming reactions, such as the Chan-Evans-Lam coupling, to synthesize a broader range of functionalized pyrimidines. These methods allow for the introduction of amine, ether, and thioether moieties, which are crucial for modulating the physicochemical properties of drug candidates.

    Decarboxylative cross-coupling represents another frontier, serving as an alternative to using boronic acids directly. In this approach, a pyrimidine carboxylic acid can be coupled with an aryl halide under a Pd/Ag-based catalytic system. This strategy bypasses the need to synthesize and isolate the boronic acid, opening a new platform for introducing diverse substituents at the C5 position of the pyrimidine ring.

    Furthermore, the direct C-H functionalization of pyrimidine rings, guided by the directing effect of substituents, is a powerful tool for late-stage modification. This allows for the introduction of new functional groups without disrupting the core structure, complementing the transformations possible with the boronic acid handle. For instance, pyrimidine-directed, metal-free C-H borylation of aniline derivatives has been demonstrated, showcasing the potential for intricate molecular designs.

    These expanded reaction methodologies are crucial for generating diverse libraries of pyrimidine-based compounds for high-throughput screening in drug discovery and for creating complex, functional molecules for materials science.

    Computational Chemistry and Rational Design of Pyrimidinylboronic Acid-Derived Molecules

    The integration of computational chemistry has become indispensable in modern drug discovery and materials science, and its application to pyrimidinylboronic acid-derived molecules is a rapidly growing area. In silico techniques are being used to predict molecular properties, guide synthetic efforts, and rationally design novel compounds with desired functions.

    Molecular docking and dynamics simulations are powerful tools for designing enzyme inhibitors. By modeling the interaction of pyrimidine-based boronic acid derivatives with the active site of a target protein, researchers can predict binding affinities and modes of interaction. nih.gov This information is crucial for designing molecules with enhanced potency and selectivity. For example, computational studies have guided the design of pyrimidine-based inhibitors for targets like Aurora kinases and cyclin-dependent kinases (CDKs), where the pyrimidine scaffold serves as a key pharmacophore. nih.govnih.gov

    Quantitative Structure-Activity Relationship (QSAR) studies are employed to build mathematical models that correlate the structural features of pyrimidine derivatives with their biological activity. nih.govrsc.orgresearchgate.netnih.gov These models help in identifying key molecular descriptors that influence activity, allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide detailed 3D contour maps that visualize the favorable and unfavorable regions for substituent modifications on the pyrimidine ring. rsc.orgnih.gov

    Density Functional Theory (DFT) calculations are used to understand the electronic properties and reactivity of pyrimidinylboronic acids, aiding in the optimization of reaction conditions and predicting the regioselectivity of functionalization reactions. nih.govbiorxiv.org These computational approaches accelerate the design-synthesize-test cycle, reducing costs and enabling a more focused and efficient search for novel bioactive molecules and functional materials.

    Computational Technique Application in Pyrimidinylboronic Acid Chemistry Outcome
    Molecular DockingPredicting the binding of pyrimidine derivatives to protein targets.Identification of key interactions and rational design of potent inhibitors. nih.govnih.gov
    Molecular Dynamics (MD)Simulating the stability and conformational changes of ligand-protein complexes.Assessment of binding stability and elucidation of dynamic interactions. rsc.orgnih.gov
    QSARCorrelating chemical structure with biological activity.Predictive models for virtual screening and lead optimization. researchgate.netnih.govnih.govnih.govresearchgate.net
    DFTCalculating electronic structure and reaction energetics.Understanding reactivity, reaction mechanisms, and molecular properties. nih.govbiorxiv.org

    Novel Applications in Chemical Biology and Materials Science

    The unique properties of the boronic acid group, combined with the versatile pyrimidine scaffold, are enabling novel applications in chemical biology and materials science that go beyond traditional synthetic chemistry.

    In chemical biology , pyrimidinylboronic acids are being explored as chemical probes to study biological systems. youtube.com The ability of boronic acids to form reversible covalent bonds with diols makes them excellent tools for labeling and detecting saccharides, which are ubiquitous on cell surfaces. nih.govnih.gov Fluorescently tagged pyrimidinylboronic acids could be designed as sensors for specific glycans or glycoproteins, aiding in the study of cellular recognition and disease pathology. Moreover, the boronic acid moiety is a key pharmacophore in several approved drugs (e.g., bortezomib), and pyrimidine-based boronic acids are being investigated as inhibitors for various enzymes, including proteases and kinases. nih.govmdpi.com

    In materials science , pyrimidinylboronic acids serve as versatile building blocks for the creation of advanced functional materials. nbinno.comnbinno.comnbinno.com The incorporation of boronic acids into polymers can create "smart" materials that respond to changes in pH or the concentration of diols like glucose. mdpi.com This has led to the development of glucose-responsive polymers for potential use in insulin delivery systems. The rigid, electron-deficient nature of the pyrimidine ring, combined with the versatile connectivity provided by the boronic acid group, makes these compounds attractive for the synthesis of organic semiconductors, liquid crystals, and porous organic frameworks with tailored electronic and optical properties. nbinno.com The ability to functionalize the pyrimidine core through cross-coupling reactions allows for fine-tuning of these properties, opening doors to applications in organic light-emitting diodes (OLEDs) and chemical sensors. nih.gov

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for (2-(Butylamino)pyrimidin-5-yl)boronic acid?

    • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example:

    • Route 1 : Start with 5-bromo-2-aminopyrimidine derivatives. Introduce the boronic acid group using bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst (e.g., Pd(PPh₃)₄) in toluene/MeOH under reflux .
    • Route 2 : Modify pre-functionalized pyrimidine scaffolds. For instance, react (2-chloropyrimidin-5-yl)boronic acid with butylamine in the presence of DIPEA in DMF or i-PrOH .
      • Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (e.g., ethyl acetate/hexanes gradients) .

    Q. How is (2-(Butylamino)pyrimidin-5-yl)boronic acid characterized post-synthesis?

    • Analytical Techniques :

    Method Parameters Example Data
    LC-MS ESI+ mode; monitor [M+H]+ or [M+Na]+ adductsObserved [M+H]+: 225.0 m/z (boronic acid)
    ¹H NMR DMSO-d₆ or CDCl₃; focus on pyrimidine protons (δ 8.3–8.5 ppm) and alkyl chainsδ 1.17 ppm (t-Bu), 3.71 ppm (piperazine)
    HRMS High-resolution validation of molecular ionsCalcd. for C₉H₁₅BN₄O₂: 222.1284; Found: 222.1289

    Advanced Research Questions

    Q. How can solubility challenges for this boronic acid in aqueous biological assays be mitigated?

    • Strategies :

    • Derivatization : Convert to pinacol esters (e.g., (2-(Butylamino)pyrimidin-5-yl)boronic acid pinacol ester), which improve lipophilicity and stability .
    • Co-solvents : Use DMSO or PEG-400 (<5% v/v) to enhance solubility without denaturing proteins .
      • Validation : Confirm solubility via dynamic light scattering (DLS) or nephelometry. Compare activity of ester vs. free boronic acid in dose-response assays .

    Q. How do structural modifications (e.g., alkyl chain length, substituents) impact biological activity?

    • Case Study : Analogues with varied alkylamino groups (e.g., ethyl vs. butyl) were synthesized and tested against tubulin polymerization.

    • Key Finding : The butylamino group in (2-(Butylamino)pyrimidin-5-yl)boronic acid enhances hydrophobic interactions with tubulin’s colchicine site, yielding IC₅₀ = 21–22 μM .
      • Experimental Design :
    • Synthesize analogs via parallel synthesis (e.g., varying amines in nucleophilic substitution).
    • Screen using fluorescence-based tubulin polymerization assays .

    Q. How can cross-coupling efficiency be optimized for this boronic acid in complex matrices (e.g., peptide conjugates)?

    • Protocol :

    • Catalyst System : Use Cu(I)/L-proline for Chan-Lam coupling to selenocysteine in unprotected peptides (37°C, 1 h) .
    • Yields : Achieve >80% conversion by pre-activating the boronic acid with CuSO₄ and optimizing molar ratios (boronic acid:peptide = 10:1) .
      • Troubleshooting :
    • Side Reactions : Minimize protodeboronation by degassing solvents and avoiding strong acids.
    • Purification : Remove Cu residues via Chelex resin or centrifugal filtration .

    Data Contradiction Analysis

    Q. How to resolve discrepancies in reported biological activities of boronic acid derivatives?

    • Root Cause Analysis : Variability may arise from differences in assay conditions (e.g., cell lines, tubulin isoform expression) or compound purity.
    • Mitigation :

    • Standardization : Use common reference compounds (e.g., combretastatin A-4) in parallel assays .
    • Orthogonal Validation : Confirm tubulin binding via SPR or microscale thermophoresis (MST) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.